

A Comparative Guide to the Extraction of Methiocarb Sulfoxide from Diverse Soil Matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methiocarb sulfoxide*

Cat. No.: *B044691*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiency of **methiocarb sulfoxide** from various soil types, supported by experimental data. Detailed methodologies for the key extraction techniques are presented to facilitate replication and further research.

Data Summary: Extraction Efficiency of Methiocarb Sulfoxide

The following table summarizes the recovery of **methiocarb sulfoxide** from different soil types using various extraction methodologies. The data is compiled from multiple studies to provide a comparative overview.

Soil Type	Extraction Method	Fortification Level	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Soil Composition
Sandy Loam	Solvent Extraction with SPE Cleanup	1 ppb	98	4.9	60% Sand, 23% Silt, 17% Clay, 4.4% Organic Matter[1]
Sandy Loam	Solvent Extraction with SPE Cleanup	10 ppb	95	2.5	60% Sand, 23% Silt, 17% Clay, 4.4% Organic Matter[1]
Sandy Loam	Solvent Extraction with SPE Cleanup	1.00 µg/kg	96.8	4.2	70% Sand, 21% Silt, 9% Clay, 5.6% Organic Matter[1]
Sandy Loam	Solvent Extraction with SPE Cleanup	10.0 µg/kg	94.6	2.3	70% Sand, 21% Silt, 9% Clay, 5.6% Organic Matter[1]
Sandy Loam	Acetonitrile Extraction	50 ng/g	74.1	1.7	Not Specified[2]
Sandy Clay	Acetonitrile Extraction	50 ng/g	64.7	1.6	Not Specified[2]
Clay	Acetonitrile Extraction	50 ng/g	69.3	2.2	Not Specified[2]
Loamy Sand	Acetonitrile Extraction	50 ng/g	65.0	2.7	Not Specified[2]

Clay Loam	Acetonitrile Extraction	50 ng/g	71.2	1.6	Not Specified[2]
-----------	-------------------------	---------	------	-----	------------------

Note: The data presented highlights that soil composition, particularly the proportions of sand, silt, clay, and organic matter, can influence the extraction efficiency of **methiocarb sulfoxide**. Generally, higher clay and organic matter content can lead to lower recoveries, as observed in a study on various carbamates.

Experimental Protocols

Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup (Validated for Sandy Loam Soil)

This method, detailed in EPA documents, is a robust procedure for the extraction and cleanup of **methiocarb sulfoxide** from sandy loam soil.[1][3]

a. Extraction:

- Weigh 25 g of soil into a 125 mL plastic centrifuge bottle.
- Fortify with an appropriate standard solution of **methiocarb sulfoxide** if required.
- Add 40 mL of acetone and 10 mL of deionized water.
- Shake the mixture on a wrist-action shaker for 30 minutes.
- Filter the extract through a Whatman No. 4 filter paper into a 125 mL suction flask under vacuum.
- Rinse the centrifuge bottle and filter cake with 10 mL of acetone, collecting the rinse with the filtrate.
- Transfer the filtrate to a separatory funnel.
- Rinse the suction flask with 50 mL of a 1:1 (v/v) mixture of hexane and methylene chloride and add it to the separatory funnel.

- Shake the separatory funnel vigorously for 2 minutes and allow the layers to separate.
- Drain the lower aqueous layer back into the collection flask and transfer the upper organic layer to a concentration flask.
- Repeat the extraction of the aqueous layer with a fresh portion of the hexane/methylene chloride mixture.
- Combine the organic extracts and concentrate to dryness using a rotary evaporator at 30°C.

b. Solid-Phase Extraction (SPE) Cleanup:

- Reconstitute the dried extract with 3 mL of a 1:4 (v/v) mixture of ethyl acetate and hexane.
- Condition a 5g Florisil SPE cartridge by passing ~10 mL of the 1:4 ethyl acetate/hexane solution through it.
- Load the reconstituted sample onto the conditioned SPE cartridge and collect the eluate.
- Rinse the concentration flask with 30 mL of the 1:4 ethyl acetate/hexane solution and pass it through the SPE cartridge, collecting the eluate.
- Perform a final rinse of the flask and cartridge with 10 mL of acetone, collecting the eluate.
- Evaporate the combined eluate to dryness at ~30°C.
- Reconstitute the final residue in 2.50 mL of methanol for analysis by LC-MS/MS.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS methodology is a streamlined approach for pesticide residue analysis in various matrices, including soil. While specific comparative data for **methiocarb sulfoxide** across different soil types is limited, the general procedure is as follows:

a. Extraction:

- For high-moisture soils ($\geq 70\%$ water), weigh 10 g of the sample into a 50 mL centrifuge tube. For drier soils, use 3 g of soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.
- Add 10 mL of acetonitrile to the tube.
- Shake or vortex for 5 minutes to extract the pesticides.
- Add the contents of a buffered salt packet (e.g., citrate-buffered salts containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
- Immediately shake vigorously for at least 2 minutes.
- Centrifuge for 5 minutes at ≥ 3000 relative centrifugal force (rcf).

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

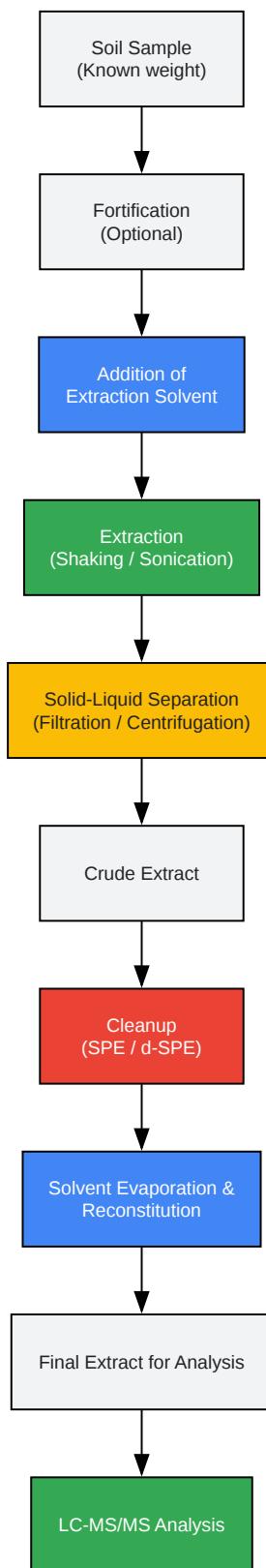
- Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
- Vortex the tube for 30 seconds.
- Centrifuge at ≥ 5000 rcf for 2 minutes.
- The purified supernatant is then ready for analysis.

Ultrasonic Extraction

Ultrasonic extraction utilizes high-frequency sound waves to facilitate the extraction of analytes from solid matrices. While a specific validated protocol for **methiocarb sulfoxide** in soil was not found in the reviewed literature, a general procedure based on EPA Method 3550C is described below. This method is typically used for a broad range of organic compounds and would require validation for **methiocarb sulfoxide**.

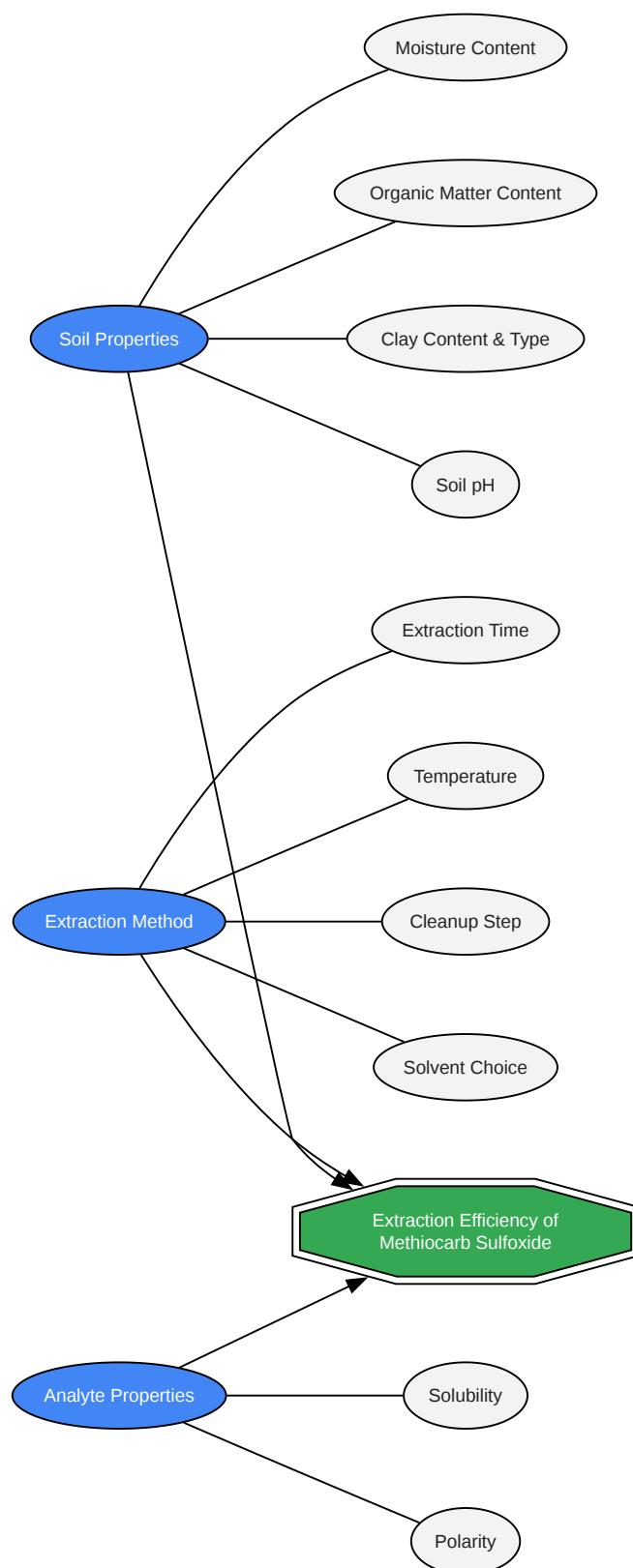
a. Low-Concentration Sample Procedure (≤ 20 mg/kg):

- Weigh approximately 30 g of the sample into a 400 mL beaker.


- Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.
- Add 100 mL of the selected extraction solvent (e.g., a mixture of acetone and hexane).
- Place the beaker in an ultrasonic bath and sonicate for a specified period (e.g., 3 minutes).
- Decant the solvent.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts for subsequent cleanup and analysis.

b. Medium/High-Concentration Sample Procedure (> 20 mg/kg):

- Weigh approximately 10 g of the sample.
- Mix with anhydrous sodium sulfate.
- Perform a single ultrasonic extraction with an appropriate volume of solvent.


Visualizations

Experimental Workflow for Methiocarb Sulfoxide Extraction from Soil

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the extraction of **methiocarb sulfoxide** from soil samples.

Logical Relationship of Factors Influencing Extraction Efficiency

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. Extension of an extraction method for the determination of 305 organic compounds in clay-loam soil to soils of different characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Extraction of Methiocarb Sulfoxide from Diverse Soil Matrices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044691#comparison-of-extraction-efficiency-of-methiocarb-sulfoxide-from-different-soil-types>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com